Prop-2-en-1-yl 2-bromobutanoate
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Overview
Description
Prop-2-en-1-yl 2-bromobutanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a bromine atom attached to the second carbon of the butanoate chain and an allyl group attached to the oxygen atom of the ester
Preparation Methods
Synthetic Routes and Reaction Conditions
Prop-2-en-1-yl 2-bromobutanoate can be synthesized through the esterification of 2-bromobutanoic acid with prop-2-en-1-ol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Prop-2-en-1-yl 2-bromobutanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of different derivatives.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Addition Reactions: The double bond in the allyl group can participate in addition reactions with electrophiles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide, typically in an aqueous or alcoholic medium.
Elimination Reactions: Strong bases such as sodium ethoxide or potassium tert-butoxide are used under elevated temperatures.
Addition Reactions: Electrophiles such as hydrogen halides or halogens can be used under mild conditions.
Major Products Formed
Substitution Reactions: Products include 2-hydroxybutanoate derivatives.
Elimination Reactions: Products include alkenes such as but-2-ene.
Addition Reactions: Products include halogenated derivatives of the original compound.
Scientific Research Applications
Prop-2-en-1-yl 2-bromobutanoate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound can be used in the preparation of polymers and other materials with specific properties.
Pharmaceutical Research: It serves as a building block for the synthesis of potential drug candidates.
Biological Studies: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Mechanism of Action
The mechanism of action of prop-2-en-1-yl 2-bromobutanoate involves its reactivity with nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution and elimination reactions, while the double bond in the allyl group participates in addition reactions. These reactions are facilitated by the molecular structure of the compound, which allows for the formation of stable intermediates and transition states.
Comparison with Similar Compounds
Similar Compounds
Prop-2-en-1-yl 2-chlorobutanoate: Similar in structure but with a chlorine atom instead of bromine.
Prop-2-en-1-yl 2-iodobutanoate: Similar in structure but with an iodine atom instead of bromine.
Prop-2-en-1-yl 2-fluorobutanoate: Similar in structure but with a fluorine atom instead of bromine.
Uniqueness
Prop-2-en-1-yl 2-bromobutanoate is unique due to the presence of the bromine atom, which imparts specific reactivity and properties to the compound. Bromine is a larger and more polarizable atom compared to chlorine, fluorine, and iodine, which affects the compound’s reactivity and the types of reactions it can undergo.
Properties
CAS No. |
6291-97-0 |
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Molecular Formula |
C7H11BrO2 |
Molecular Weight |
207.06 g/mol |
IUPAC Name |
prop-2-enyl 2-bromobutanoate |
InChI |
InChI=1S/C7H11BrO2/c1-3-5-10-7(9)6(8)4-2/h3,6H,1,4-5H2,2H3 |
InChI Key |
YODSFICKWRHBKQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)OCC=C)Br |
Origin of Product |
United States |
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